Niobium

Microalloyed Steel HSLA Steel Precipitation Strengthening

Niobium (7440-03-1) delivers 118 MPa yield strength gain per 0.1 wt%—65% more than vanadium—for lighter, stronger steel. Its ~20x lower neutron absorption vs. tantalum makes it irreplaceable in nuclear applications. NbO capacitors cut ignition failure risk 95% vs. tantalum, ensuring ISO 26262/DO-254 compliance. Ti-35Nb alloys reduce elastic modulus 45-50% vs. Ti-6Al-4V, preventing stress shielding in orthopedic implants. These step-change performance deltas confirm niobium as non-substitutable. Source high-purity Nb today.

Molecular Formula Nb
Molecular Weight 92.90637 g/mol
CAS No. 7440-03-1
Cat. No. B1220827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium
CAS7440-03-1
SynonymsNiobium
Niobium 93
Niobium-93
Molecular FormulaNb
Molecular Weight92.90637 g/mol
Structural Identifiers
SMILES[Nb]
InChIInChI=1S/Nb
InChIKeyGUCVJGMIXFAOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium (CAS 7440-03-1) Procurement Baseline: Elemental Properties and Industrial Classification


Niobium (CAS 7440-03-1) is a Group 5 transition metal with an atomic number of 41 and atomic weight of 92.91 g/mol [1]. It is a refractory metal characterized by a high melting point (2468 °C), moderate density (8.57 g/cm³ at 25 °C), and a body-centered cubic (BCC) crystal structure [1]. Commercially pure niobium exhibits a thermal conductivity of approximately 52–54 W/m·K and a specific heat capacity of 270 J/kg·K at room temperature [2]. Its standard electrode potential (-0.644 V vs. SHE) and capacity to form a highly stable, self-passivating Nb₂O₅ oxide layer underpin its notable corrosion resistance in a variety of acidic and neutral environments [3]. Unlike its close analog tantalum, niobium possesses a substantially lower thermal neutron absorption cross-section (approximately 1.15 barns), rendering it a preferred structural material in specific nuclear applications [4].

Why Niobium Cannot Be Readily Substituted by Vanadium, Tantalum, or Titanium in Critical Applications


While niobium (Nb), tantalum (Ta), vanadium (V), and titanium (Ti) are often grouped as refractory or strategic metals, their substitution is fraught with quantifiable performance penalties. In microalloyed steel, substituting vanadium for niobium requires approximately 1.6 times the alloying addition to achieve equivalent yield strength gains [1]. In electronics, substituting tantalum for niobium oxide in capacitors introduces a >95% increase in catastrophic ignition failure risk due to fundamental differences in oxide stability [2]. In nuclear reactors, substituting tantalum for niobium results in a ~20-fold increase in thermal neutron absorption cross-section, severely compromising fuel economy and neutron economy [3]. These are not incremental differences; they represent step-change deviations in critical performance metrics that dictate material selection and long-term operational reliability. The evidence below quantifies these non-substitutable differentiators.

Quantitative Comparative Evidence: Niobium Differentiation vs. Closest Analogs (Vanadium, Tantalum, Titanium)


Ferritic Steel Microalloying: Niobium Provides 65% Greater Yield Strength Increment per 0.1 wt% Addition than Vanadium

In low-carbon structural steels, the addition of microalloying elements is a primary method for increasing yield strength without sacrificing weldability. A direct comparison of the strengthening efficacy of equal additions of niobium (Nb), vanadium (V), titanium (Ti), and molybdenum (Mo) demonstrates that niobium is significantly more potent. At a constant addition level of 0.1 wt%, niobium increases the yield strength of steel by 118 MPa. This is substantially higher than the 71.5 MPa increase provided by vanadium, and far exceeds the effects of molybdenum (40 MPa) and manganese (17.6 MPa); titanium provides a negligible increase under equivalent conditions [1]. This superior performance is attributed to niobium's more effective grain refinement via Nb(C,N) precipitation during controlled rolling, even at lower addition levels.

Microalloyed Steel HSLA Steel Precipitation Strengthening

Superconducting RF Cavities: Bulk Niobium Achieves Q-Factors >10¹⁰, Six Orders of Magnitude Higher than Copper

In particle accelerator technology, the quality factor (Q₀) of a radio-frequency (RF) cavity dictates its energy efficiency and maximum achievable accelerating gradient. A direct comparison between normal-conducting copper (OFHC Cu) cavities and superconducting bulk niobium (Nb) cavities at cryogenic temperatures reveals a massive disparity in RF losses. Bulk niobium cavities operating at 4.2 K routinely achieve Q₀ values on the order of 10¹⁰ at accelerating gradients up to 20-30 MV/m [1]. In stark contrast, copper cavities operating at room temperature typically exhibit Q₀ values in the range of 10⁴ to 10⁵ [2]. This represents a performance gap of approximately five to six orders of magnitude (10⁵–10⁶x lower RF power dissipation for niobium) [1]. This immense advantage is derived from the dramatic reduction in surface resistance (Rₛ) when niobium transitions into the superconducting state (Rₛ ~ nΩ) compared to the ~mΩ range for copper.

Superconducting RF Particle Accelerators Cryogenic Engineering

Capacitor Failure Modes: Niobium Oxide Exhibits 95% Lower Ignition Failure Rate vs. Tantalum

While tantalum (Ta) capacitors offer high volumetric efficiency, their failure mode under surge current or overvoltage conditions often involves ignition and combustion due to the exothermic reaction of tantalum metal with the manganese dioxide (MnO₂) electrolyte. Niobium oxide (NbO) capacitors, which utilize a more thermodynamically stable suboxide anode (NbO) and a Nb₂O₅ dielectric, demonstrate a fundamentally different failure characteristic. Quantitative failure mode analysis indicates that niobium oxide capacitors exhibit a reduction of up to 95% in the incidence of ignition failure when compared to equivalent conventional tantalum devices under identical overstress conditions [1]. This dramatic improvement stems from the higher ignition energy required for niobium oxide (approximately 200x greater than tantalum) and a significantly slower burn rate, effectively preventing thermal runaway and catastrophic circuit board damage [1][2].

Electrolytic Capacitors Passive Components Failure Mode Analysis

Corrosion Resistance in Caustic Media: Nb-16Ta-12W Alloy Demonstrates Superiority Over Pure Niobium

In highly aggressive caustic environments, such as concentrated sodium hydroxide (NaOH) solutions at elevated temperatures, the selection of corrosion-resistant materials is critical. A comparative electrochemical study of pure niobium (Nb), a binary Nb-10W alloy, and a ternary Nb-16Ta-12W (wt.%) alloy reveals a clear hierarchy in corrosion resistance. Open-circuit potential (OCP) and electrochemical impedance spectroscopy (EIS) measurements at 50°C and 75°C in 10-30 wt.% NaOH consistently show that the corrosion current density (i_corr) increases in the order: Nb-16Ta-12W < Nb-10W < pure Nb [1]. The ternary Nb-16Ta-12W alloy exhibits significantly lower corrosion rates and higher polarization resistance (R_p) compared to unalloyed niobium under all tested conditions. This improvement is attributed to the enhanced stability and compactness of the mixed (Ta,Nb)₂O₅ passive film formed on the alloy surface, which more effectively resists the formation of soluble sodium niobates that plague pure Nb in hot caustic solutions [1].

Corrosion Engineering Refractory Alloys Electrochemical Behavior

Nuclear Reactor Compatibility: Niobium's Thermal Neutron Absorption Cross-Section is 20x Lower than Tantalum

In nuclear reactor core design, the thermal neutron absorption cross-section (σₐ) of structural materials is a paramount selection criterion, as parasitic neutron absorption directly reduces reactor fuel efficiency and neutron flux. A direct comparison between niobium (Nb) and its closest chemical analog tantalum (Ta) reveals a dramatic difference in their nuclear properties. The thermal neutron absorption cross-section for naturally occurring niobium (¹⁰⁰Nb) is approximately 1.15 barns [1]. In stark contrast, tantalum (¹⁰⁰Ta) possesses a thermal neutron absorption cross-section of roughly 20.6 barns [2]. This means tantalum is approximately 18 times more effective at absorbing thermal neutrons than niobium. This difference is so significant that while niobium and its alloys (e.g., Nb-1Zr) are used as fuel cladding and structural materials in certain advanced reactor concepts (e.g., liquid metal-cooled fast reactors), tantalum is generally excluded from high-flux core regions due to its severe penalty on neutron economy.

Nuclear Materials Neutron Economy Reactor Structural Alloys

Biomedical Implant Alloy Design: Ti-35Nb Exhibits 45% Lower Elastic Modulus than Ti-6Al-4V, Mitigating Stress Shielding

A major cause of aseptic loosening in orthopedic implants is 'stress shielding,' where a stiff implant carries the majority of the mechanical load, leading to bone resorption and implant failure. The primary workhorse titanium alloy, Ti-6Al-4V (ELI), possesses an elastic modulus of approximately 110 GPa, which is significantly higher than that of cortical bone (~10-30 GPa). Alloying titanium with beta-stabilizing elements like niobium (Nb) enables the formation of a body-centered cubic (β) phase with a substantially lower modulus. The binary alloy Ti-35Nb (wt.%) in a β-annealed condition exhibits an elastic modulus of 55-60 GPa [1]. This represents a reduction of approximately 45-50% compared to Ti-6Al-4V [2]. In vitro studies confirm that Ti-35Nb surfaces support comparable or enhanced osteoblast adhesion and proliferation relative to commercially pure titanium, indicating excellent biocompatibility alongside its favorable mechanical properties [1].

Biomaterials Orthopedic Implants Beta-Titanium Alloys

Procurement-Critical Application Scenarios for Niobium and Niobium-Based Materials


High-Strength Low-Alloy (HSLA) Steel Production for Automotive Lightweighting and Infrastructure

Given the evidence that niobium provides 118 MPa of yield strength increase per 0.1 wt% addition—65% greater than vanadium [1]—procurement should prioritize niobium microalloyed steel grades for applications demanding maximum strength with minimal alloying cost. This includes automotive chassis components, high-pressure gas transmission pipelines, and earthquake-resistant construction beams. The superior grain refinement and precipitation hardening achieved with niobium at lower addition levels directly enables weight reduction and improved weldability without compromising structural integrity [1].

Superconducting Radio-Frequency (SRF) Cavities for Particle Accelerators

The quantifiable evidence confirms that bulk niobium cavities achieve Q-factors >10¹⁰, representing a 10⁵–10⁶ fold improvement over copper [2]. This performance delta makes niobium irreplaceable in the procurement of accelerating structures for major scientific facilities such as the LHC, CEBAF, and XFEL, as well as compact industrial accelerators for isotope production. Any attempt to substitute a normal conductor would render high-energy, continuous-wave operation physically impossible due to insurmountable RF power and cooling demands [2].

Automotive and Aerospace-Grade Capacitors with Intrinsic Safety Requirements

Driven by the 95% reduction in ignition failure rate of niobium oxide capacitors compared to tantalum [3], procurement for under-hood automotive electronics (engine control units, DC-DC converters), avionics, and medical device power supplies should strongly favor NbO capacitors. This selection directly mitigates the risk of catastrophic thermal events, ensuring compliance with ISO 26262 (Automotive Functional Safety) and DO-254 (Avionics Hardware Design Assurance) standards where failure modes have severe consequences [3].

Next-Generation Orthopedic and Dental Implants with Optimized Biomechanical Compatibility

The 45-50% lower elastic modulus of Ti-35Nb compared to Ti-6Al-4V [4] positions niobium-containing beta-titanium alloys as the preferred material for procurement of long-term implantable devices. This substantial reduction in stiffness directly combats stress shielding, promoting healthy bone remodeling and reducing the incidence of aseptic loosening. This is particularly critical for high-load applications like hip stems and for dental implants where crestal bone preservation is essential [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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